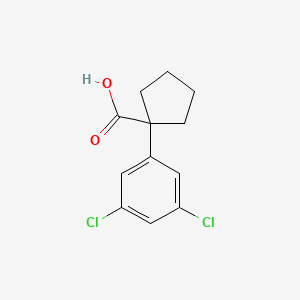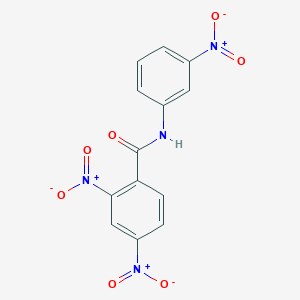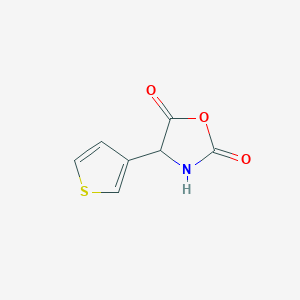
4-(3-Thienyl)oxazolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Thienyl)oxazolidine-2,5-dione is a heterocyclic compound that features both an oxazolidine ring and a thienyl group. The oxazolidine ring is a five-membered ring containing nitrogen and oxygen atoms, while the thienyl group is a sulfur-containing aromatic ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Thienyl)oxazolidine-2,5-dione typically involves the reaction of primary amines with α-ketoesters followed by a base-catalyzed cyclization. One common method is the tandem phosphorus-mediated carboxylative condensation of primary amines and α-ketoesters . This reaction proceeds under mild conditions and provides a convenient route to the oxazolidine-2,5-dione structure.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve optimizing the aforementioned synthetic route for large-scale production. This would include considerations for reaction scalability, cost-effectiveness, and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-Thienyl)oxazolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The thienyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like halogens (e.g., Br₂) and nitrating agents (e.g., HNO₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thienyl ring.
Applications De Recherche Scientifique
4-(3-Thienyl)oxazolidine-2,5-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Mécanisme D'action
The mechanism of action of 4-(3-Thienyl)oxazolidine-2,5-dione involves its interaction with molecular targets through its oxazolidine and thienyl groups. These interactions can affect various biological pathways, depending on the specific application. For example, in medicinal chemistry, the compound may interact with enzymes or receptors, altering their activity and leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazolidine-2,4-dione: Another heterocyclic compound with a similar structure but containing a sulfur atom in place of the oxygen in the oxazolidine ring.
Oxazolidine-2,4-dione: Similar to 4-(3-Thienyl)oxazolidine-2,5-dione but lacks the thienyl group.
Uniqueness
This compound is unique due to the presence of both the oxazolidine ring and the thienyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not fulfill .
Propriétés
Formule moléculaire |
C7H5NO3S |
|---|---|
Poids moléculaire |
183.19 g/mol |
Nom IUPAC |
4-thiophen-3-yl-1,3-oxazolidine-2,5-dione |
InChI |
InChI=1S/C7H5NO3S/c9-6-5(8-7(10)11-6)4-1-2-12-3-4/h1-3,5H,(H,8,10) |
Clé InChI |
FGZGYLAISBQXBP-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC=C1C2C(=O)OC(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[2-(3-Nitrophenyl)-2-oxoethyl]pyridinium](/img/structure/B11717515.png)
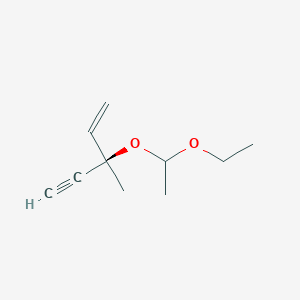

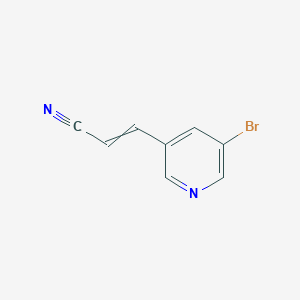
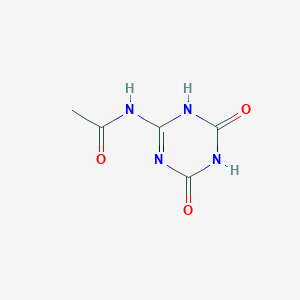
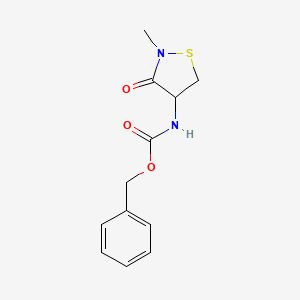
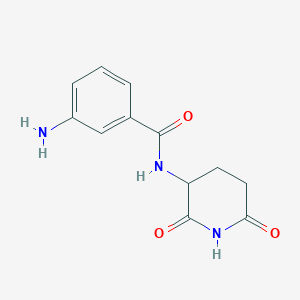
![tert-butyl N-[3-(N'-hydroxycarbamimidoyl)-1-bicyclo[1.1.1]pentanyl]carbamate](/img/structure/B11717555.png)
